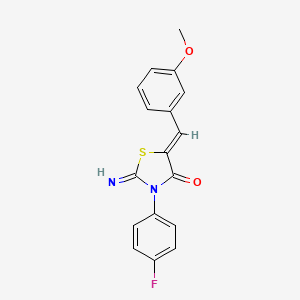![molecular formula C19H23BrN2O2 B6130143 4-bromo-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6130143.png)
4-bromo-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the phenol class of compounds and is mainly used in research settings to study the physiological and biochemical effects of its mechanism of action.
Mécanisme D'action
BRL-15572 acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G protein-coupled receptor that regulates pain perception and stress responses. By blocking the NOP receptor, BRL-15572 reduces the activity of nociceptin, a neuropeptide that plays a role in pain transmission and modulation.
Biochemical and Physiological Effects:
BRL-15572 has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It also has anxiolytic effects and can reduce stress-induced behaviors in animal models. BRL-15572 has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a role in pain perception, mood regulation, and stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BRL-15572 in research is its selectivity for the NOP receptor, which allows for specific modulation of pain and stress responses. However, its limited solubility in water and low bioavailability in vivo can pose challenges in experimental design and interpretation of results.
Orientations Futures
Future research on BRL-15572 could focus on its potential therapeutic applications in other disease conditions such as anxiety disorders, depression, and addiction. Further studies could also investigate the pharmacokinetics and pharmacodynamics of BRL-15572 to optimize its therapeutic potential. The development of more potent and selective NOP receptor antagonists could also provide new insights into the role of the NOP receptor in pain and stress responses.
Méthodes De Synthèse
The synthesis of BRL-15572 involves several steps, starting with the reaction of 2-bromo-4-nitrophenol with 4-(2-methoxybenzyl)piperazine in the presence of a base. The resulting intermediate is then reduced to BRL-15572 using a palladium catalyst and hydrogen gas.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications in various disease conditions. Research studies have shown that BRL-15572 has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain.
Propriétés
IUPAC Name |
4-bromo-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-24-19-5-3-2-4-15(19)13-21-8-10-22(11-9-21)14-16-12-17(20)6-7-18(16)23/h2-7,12,23H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWBMQSYTWNWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6130080.png)
![N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B6130087.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6130090.png)
![2-{2-[(4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6130095.png)
![4-[(dimethylamino)sulfonyl]-N-quinolin-6-ylbenzamide](/img/structure/B6130110.png)
![3-(methoxymethyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6130125.png)
![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6130132.png)
![7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6130136.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6130140.png)


![1-{[2-(benzylamino)ethyl]amino}propan-2-ol dihydrochloride](/img/structure/B6130162.png)
![1-acetyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6130167.png)
![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)